molecular formula C23H22BrCl2N B12698470 (E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride CAS No. 97392-66-0

(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride

Cat. No.: B12698470
CAS No.: 97392-66-0
M. Wt: 463.2 g/mol
InChI Key: ADGYXBJHJJGLRM-BUGNPGDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride is a complex organic compound that features a biphenyl structure with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride typically involves multiple steps, including halogenation, coupling reactions, and amination. The process begins with the halogenation of biphenyl to introduce bromine and chlorine atoms. This is followed by a coupling reaction to form the biphenyl structure. Finally, the amination step introduces the dimethylallylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce double bonds.

    Substitution: This reaction can replace halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.

Scientific Research Applications

(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows it to fit into specific binding sites, while the halogen substituents can enhance its binding affinity. The dimethylallylamine group may interact with other molecular components, influencing the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares similar halogen substituents but lacks the biphenyl structure.

    4-Bromobiphenyl: Contains the biphenyl structure with a bromine substituent but lacks the additional functional groups.

Uniqueness

(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride is unique due to its combination of halogen substituents, biphenyl structure, and dimethylallylamine group

Properties

CAS No.

97392-66-0

Molecular Formula

C23H22BrCl2N

Molecular Weight

463.2 g/mol

IUPAC Name

(E)-3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C23H21BrClN.ClH/c1-26(2)16-15-23(20-9-13-22(25)14-10-20)19-5-3-17(4-6-19)18-7-11-21(24)12-8-18;/h3-15H,16H2,1-2H3;1H/b23-15+;

InChI Key

ADGYXBJHJJGLRM-BUGNPGDCSA-N

Isomeric SMILES

CN(C)C/C=C(\C1=CC=C(C=C1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.